molecular formula C8H8F3NO2S B7807713 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline

Cat. No.: B7807713
M. Wt: 239.22 g/mol
InChI Key: PUGQEBSNSODOMY-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline typically involves the introduction of the methylsulfonyl and trifluoromethyl groups onto an aniline ring. One common method is the sulfonylation of 2-(trifluoromethyl)aniline using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of halogenated or other substituted aniline derivatives.

Scientific Research Applications

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The methylsulfonyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    4-(Methylsulfonyl)aniline: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.

    4-(Methylsulfonyl)-3-(trifluoromethyl)aniline: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline is unique due to the combined presence of both the methylsulfonyl and trifluoromethyl groups, which impart distinct chemical properties such as enhanced lipophilicity, metabolic stability, and reactivity. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methylsulfonyl-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-15(13,14)5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGQEBSNSODOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The subtitle compound was prepared according to the procedure of Example 135 using 4-(methylsulfonyl)-2-(trifluoromethyl)nitrobenzene instead of 4-methylsulfonyl)-3-(trifluoromethyl)nitrobenzene in step 2.
Name
4-(methylsulfonyl)-2-(trifluoromethyl)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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